2-(Aminomethyl)-6-chloroaniline;dihydrochloride
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Overview
Description
2-(Aminomethyl)-6-chloroaniline;dihydrochloride is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of an aminomethyl group attached to the benzene ring, which also bears a chlorine atom at the 6-position. The compound is typically found in its dihydrochloride salt form, which enhances its solubility in water and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-6-chloroaniline;dihydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 6-chloroaniline with formaldehyde and hydrogen chloride gas, leading to the formation of the aminomethyl group. The reaction is typically carried out under acidic conditions to facilitate the formation of the dihydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of reactors equipped with temperature and pressure control to ensure optimal reaction conditions. The final product is purified through crystallization and filtration techniques to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-6-chloroaniline;dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium hydroxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
2-(Aminomethyl)-6-chloroaniline;dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-6-chloroaniline;dihydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The chlorine atom may also participate in halogen bonding, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Aminomethyl)-6-methoxyaniline
- 2-(Aminomethyl)-6-bromoaniline
- 2-(Aminomethyl)-6-fluoroaniline
Uniqueness
2-(Aminomethyl)-6-chloroaniline;dihydrochloride is unique due to the presence of the chlorine atom, which imparts distinct electronic properties and reactivity compared to its analogs. The dihydrochloride form also enhances its solubility and stability, making it more suitable for various applications.
Properties
IUPAC Name |
2-(aminomethyl)-6-chloroaniline;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2.2ClH/c8-6-3-1-2-5(4-9)7(6)10;;/h1-3H,4,9-10H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVPXNUYVZTIAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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